molecular formula C54H69N11O10S2 B011836 Lanreotide CAS No. 108736-35-2

Lanreotide

Cat. No. B011836
M. Wt: 1096.3 g/mol
InChI Key: PUDHBTGHUJUUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanreotide is a synthetic octapeptide analog of somatostatin, a hormone that inhibits numerous endocrine, neuroendocrine, exocrine, and paracrine functions. It is primarily used for therapeutic purposes, particularly in the treatment of acromegaly and gastroenteropancreatic neuroendocrine tumors.

Synthesis Analysis

Lanreotide synthesis involves using Rink Amide MBHA resin as a solid support and Fmoc-amino acids as raw materials. Post-synthesis, the crude peptide undergoes cyclization, followed by isolation and purification. The synthesis process achieves a purity of over 99% with a total yield of 17.7% (Guiyin, 2013).

Molecular Structure Analysis

Lanreotide is a cyclic octapeptide containing three aromatic residues. Its molecular structure is characterized by its ability to self-assemble in water into monodisperse nanotubes, which are 24 nm wide. The molecular packing within the nanotube walls has been characterized, indicating four hierarchical levels of organization. The formation of these nanotubes is attributed to specific molecular parameters, including the specificity of two of the three aromatic side chains, the spatial arrangement of hydrophilic and hydrophobic residues, and the aromatic side chain in the beta-turn of the molecule (Valéry et al., 2008).

Chemical Reactions and Properties

Lanreotide's chemical properties include its interactions with somatostatin receptors (SSTRs), specifically SSTR2 and SSTR5, which are crucial for its therapeutic effects. Its interaction with these receptors is thought to be responsible for decreasing growth hormone secretion and cell proliferation in acromegaly. The drug is less potent than octreotide in inhibiting growth hormone release from the pituitary gland (Castinetti et al., 2009). Additionally, lanreotide has been used as a capping agent for gold nanoparticles in biomedical applications, demonstrating its ability to form stable covalent interactions (Molina-Trinidad et al., 2011).

Physical Properties Analysis

The physical properties of lanreotide, particularly its aggregation behavior, have been studied using techniques like fluorescence, circular dichroism, and Raman scattering. These studies have revealed solvent-dependent structural dynamics, indicating the presence of a type-II' β-turn in its structure (Hernández et al., 2014).

Chemical Properties Analysis

Lanreotide's chemical properties are closely related to its structural dynamics and interactions with biological receptors. Its ability to bind to specific somatostatin receptors and its subsequent biological actions, such as the inhibition of growth hormone release, are central to its therapeutic applications. The drug's formulation as a slow-release compound also influences its pharmacokinetics and efficacy in clinical settings (Castinetti et al., 2009).

Scientific Research Applications

Specific Scientific Field

Endocrinology

Summary of the Application

Lanreotide is used in the treatment of acromegaly, a hormonal disorder that results when the pituitary gland at the base of the brain produces too much growth hormone .

Methods of Application or Experimental Procedures

In a multicenter, open-label, dose-ascending study, cohorts of nine patients with acromegaly received single doses of a new prolonged-release formulation (PRF) of lanreotide every 12 weeks .

Results or Outcomes

The safety and tolerability profile was in-line with the known safety profile of lanreotide autogel. Lanreotide PRF was well tolerated and the pharmacokinetic profile suggests that a dosing interval of 12 weeks could be achievable .

Application in Metastatic Enteropancreatic Neuroendocrine Tumors

Specific Scientific Field

Oncology

Summary of the Application

Lanreotide is used in the treatment of metastatic enteropancreatic neuroendocrine tumors .

Methods of Application or Experimental Procedures

Patients with advanced, well-differentiated or moderately differentiated, nonfunctioning, somatostatin receptor–positive neuroendocrine tumors of grade 1 or 2 were randomly assigned to receive an extended-release aqueous-gel formulation of lanreotide at a dose of 120 mg once every 28 days for 96 weeks .

Results or Outcomes

Lanreotide was associated with significantly prolonged progression-free survival among patients with metastatic enteropancreatic neuroendocrine tumors of grade 1 or 2 .

Application in Controlling Growth of Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

Specific Scientific Field

Oncology

Summary of the Application

Lanreotide is used in controlling the growth of Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) .

Methods of Application or Experimental Procedures

The CLARINET study showed that 120 mg lanreotide Autogel was administered every 4 weeks to patients with GEP-NETs, with grade 1 or grade 2 (Ki-67 <10%) disease .

Results or Outcomes

The study found that lanreotide improves progression-free survival (PFS) in patients with GEP-NETs, providing class I evidence of its antiproliferative effects .

Application in Prolonged-Release Formulation

Specific Scientific Field

Pharmacology

Summary of the Application

Lanreotide is used in a new prolonged-release formulation (PRF) for patients with acromegaly .

Methods of Application or Experimental Procedures

In a multicenter, open-label, dose-ascending study, cohorts of nine patients with acromegaly received single doses of lanreotide PRF according to a 3 + 3 + 3 scheme .

Results or Outcomes

The safety and tolerability profile was in-line with the known safety profile of lanreotide autogel. Lanreotide PRF was well tolerated and the pharmacokinetic profile suggests that a dosing interval of 12 weeks could be achievable .

properties

IUPAC Name

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHBTGHUJUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H69N11O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lanreotide is a somatostatin analogue (SSA) and has mainly inhibitory effects which are mediated via somatostatin receptors (SSTRs) 2 and 5 and include inhibition of growth hormone release in the brain. Tumor SSTR activation induces downstream cell cycle arrest and/or apoptosis, and also results in blunted production of substances that support tumor growth as well as tumor angiogenesis. This leads to the anti-proliferative effects of Lanreotide.
Record name Lanreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lanreotide

CAS RN

108736-35-2, 127984-74-1
Record name Lanreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanreotide
Reactant of Route 2
Lanreotide
Reactant of Route 3
Lanreotide
Reactant of Route 4
Reactant of Route 4
Lanreotide
Reactant of Route 5
Lanreotide
Reactant of Route 6
Lanreotide

Citations

For This Compound
18,100
Citations
ME Caplin, M Pavel, JB Ćwikła, AT Phan… - … England Journal of …, 2014 - Mass Medical Soc
… the lanreotide group and 9% of those in the placebo group). … These lists were used to assign patients to lanreotide or placebo … Since lanreotide and placebo differed in appearance, the …
Number of citations: 866 www.nejm.org
PH Caron, A Beckers, DR Cullen… - The Journal of …, 2002 - academic.oup.com
… After three fixed dose injections of lanreotide Autogel, mean lanreotide levels were similar to those obtained at steady state with lanreotide 30 mg. During lanreotide Autogel treatment, …
Number of citations: 244 academic.oup.com
I Virgolini, K Britton, J Buscombe, R Moncayo… - Seminars in nuclear …, 2002 - Elsevier
… profile, 1111n-DOTAlanreotide was suggested to be a … DOTA-lanreotide treatment were reported for patients in the … usefulness of radiolabeled lanreotide for tumor diagnosis and therapy…
Number of citations: 327 www.sciencedirect.com
M Chrispijn, F Nevens, TJG Gevers… - Alimentary …, 2012 - Wiley Online Library
… patients a CT scan 6 months after stopping lanreotide. … Conclusions Lanreotide reduces liver volume within the first 6 … This suggests that continuous use of lanreotide is needed to …
Number of citations: 109 onlinelibrary.wiley.com
VK Pokuri, MK Fong, R Iyer - Current oncology reports, 2016 - Springer
… Lanreotide was reformulated in 2003 by Ipsen biopharmaceuticals as a slow release deep SC depot preparation known as lanreotide … showed that the SC lanreotide autogel was non-…
Number of citations: 45 link.springer.com
CB Burness, S Dhillon, SJ Keam - Drugs, 2014 - Springer
… efficacy and tolerability of lanreotide ATG in the … lanreotide ATG was a generally effective treatment in treatment-naive and treatment-experienced adults with acromegaly. Lanreotide …
Number of citations: 33 link.springer.com
L Van Keimpema, F Nevens, R Vanslembrouck… - Gastroenterology, 2009 - Elsevier
… We were interested in the effect of lanreotide on renal function and assessed serum creatinine levels. In comparison with placebo, we found that lanreotide treatment decreased serum …
Number of citations: 296 www.sciencedirect.com
ME Caplin, M Pavel, JB Ćwikła, AT Phan… - Endocrine-related …, 2016 - erc.bioscientifica.com
… had not been reached with lanreotide after 96 weeks. … lanreotide (in continued lanreotide patients) and to determine the median time to subsequent progression in placebo-to-lanreotide …
Number of citations: 241 erc.bioscientifica.com
B Astruc, P Marbach, H Bouterfa… - The Journal of …, 2005 - Wiley Online Library
… acromegalic patients than prolonged-release lanreotide 19, 20 and has … lanreotide slow-release formulation. In vivo efficacy data have been published for both octreotide and …
Number of citations: 136 accp1.onlinelibrary.wiley.com
P Ruszniewski, M Ducreux, JA Chayvialle, J Blumberg… - Gut, 1996 - gut.bmj.com
… study to compare octreotide and lanreotide, most of the 16 … lanreotide and wished to continue the treatment with this analogue. Altogether, the results of this study show that lanreotide, …
Number of citations: 255 gut.bmj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.